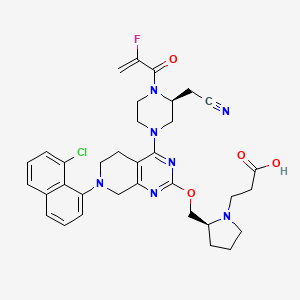

MRTX849 acid

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C34H37ClFN7O4 |

|---|---|

分子量 |

662.2 g/mol |

IUPAC名 |

3-[(2S)-2-[[7-(8-chloronaphthalen-1-yl)-4-[(3S)-3-(cyanomethyl)-4-(2-fluoroprop-2-enoyl)piperazin-1-yl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]oxymethyl]pyrrolidin-1-yl]propanoic acid |

InChI |

InChI=1S/C34H37ClFN7O4/c1-22(36)33(46)43-18-17-42(19-24(43)10-13-37)32-26-11-15-41(29-9-3-6-23-5-2-8-27(35)31(23)29)20-28(26)38-34(39-32)47-21-25-7-4-14-40(25)16-12-30(44)45/h2-3,5-6,8-9,24-25H,1,4,7,10-12,14-21H2,(H,44,45)/t24-,25-/m0/s1 |

InChIキー |

CWTHNCSWSDACRS-DQEYMECFSA-N |

異性体SMILES |

C=C(C(=O)N1CCN(C[C@@H]1CC#N)C2=NC(=NC3=C2CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)OC[C@@H]6CCCN6CCC(=O)O)F |

正規SMILES |

C=C(C(=O)N1CCN(CC1CC#N)C2=NC(=NC3=C2CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)OCC6CCCN6CCC(=O)O)F |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to MRTX849 (Adagrasib): Chemical Structure, Properties, and Therapeutic Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of MRTX849, also known as Adagrasib, a potent and selective covalent inhibitor of the KRAS G12C mutation. This document details its chemical structure, physicochemical properties, mechanism of action, and key experimental data, offering valuable insights for professionals in the field of oncology and drug development.

Chemical Structure and Physicochemical Properties

Adagrasib (MRTX849) is an orally bioavailable small molecule designed to irreversibly bind to the mutant KRAS G12C protein.[1][2][3] Its chemical and physical properties are summarized below.

| Property | Value |

| IUPAC Name | 2-((S)-4-(7-(8-chloronaphthalen-1-yl)-2-(((S)-1-methylpyrrolidin-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)-1-(2-fluoroacryloyl)piperazin-2-yl)acetonitrile[4] |

| Chemical Formula | C₃₂H₃₅ClFN₇O₂[1][4] |

| Molecular Weight | 604.13 g/mol [4] |

| CAS Number | 2326521-71-3[4][5] |

| Appearance | Solid Powder |

| Solubility | DMSO: 242 mg/mL (400.58 mM)[5] |

Mechanism of Action

The KRAS protein is a key molecular switch in cellular signaling, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate pathways involved in cell proliferation, differentiation, and survival.[6] The G12C mutation, a substitution of glycine to cysteine at codon 12, results in a constitutively active KRAS protein, driving uncontrolled cell growth and tumor development.[6][7]

Adagrasib is a covalent inhibitor that selectively and irreversibly binds to the cysteine residue of the KRAS G12C mutant.[1][6] This covalent bond locks the KRAS G12C protein in its inactive, GDP-bound state.[2][6][7] By trapping the protein in this conformation, Adagrasib effectively blocks downstream signaling through critical pathways, primarily the MAPK/ERK and PI3K/AKT pathways, leading to the inhibition of tumor cell growth and induction of apoptosis.[6][7]

Pharmacological Properties

Adagrasib has been optimized for favorable pharmacokinetic properties, including a long half-life, high oral bioavailability, and extensive tissue distribution, which allows for sustained inhibition of the KRAS G12C protein.[6][8][9]

Pharmacokinetics

The pharmacokinetic profile of Adagrasib has been evaluated in preclinical and clinical studies.

| Parameter | Value | Species |

| Half-life (t₁/₂) | ~24 hours[8][9] | Human |

| Time to Max Concentration (Tₘₐₓ) | ~6 hours[2] | Human |

| Apparent Volume of Distribution (Vd) | 942 L[2] | Human |

| Plasma Protein Binding | 98%[2] | Human (in vitro) |

| Metabolism | Primarily by CYP3A4[2][7] | Human |

| Elimination | Feces and urine[2] | Human |

In Vitro and In Vivo Efficacy

Adagrasib has demonstrated potent and selective activity against KRAS G12C-mutant cancer cell lines and in xenograft models.

| Assay Type | Cell Line/Model | IC₅₀ / Effect |

| 2D Cell Viability | Panel of 17 KRAS G12C-mutant cancer cell lines | 10 - 973 nM[10][11] |

| 3D Spheroid Cell Growth | Panel of 17 KRAS G12C-mutant cancer cell lines | 0.2 - 1042 nM[10][11] |

| Cellular Phospho-ERK Inhibition | NCI-H358 (Human Lung Cancer) | ~5 nM[8] |

| In Vivo Tumor Growth | KRAS G12C-positive xenograft models | Pronounced tumor regression in 17 of 26 models (65%)[10][12] |

Clinical Efficacy and Safety

The clinical activity of Adagrasib has been investigated in the KRYSTAL-1 Phase 1/2 clinical trial in patients with advanced solid tumors harboring the KRAS G12C mutation.[13][14]

Clinical Trial Data (KRYSTAL-1)

| Indication | Cohort | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |

| Non-Small Cell Lung Cancer (NSCLC) | Phase 1/1b & 2 | 45%[15] | 96%[15] | 6.9 months[7] | 14.1 months[7] |

| Colorectal Cancer (CRC) | Phase 1/1b | 1 of 2 patients with confirmed partial response[8] | - | - | - |

| Other Solid Tumors (PDAC, BTC, etc.) | Phase 2 | 35.1% | 86.0% | 7.4 months[16] | 14.0 months[16] |

Safety and Tolerability

In the KRYSTAL-1 study, Adagrasib was generally well-tolerated. The most common treatment-related adverse events (TRAEs) were primarily gastrointestinal.

-

Common TRAEs (any grade): Nausea, diarrhea, vomiting, and fatigue.[17]

-

Most Common Grade 3-4 TRAE: Fatigue.[17]

Dose modifications, including reductions and interruptions, were implemented to manage adverse effects.[7]

Experimental Protocols

The following sections outline the general methodologies used to evaluate the efficacy and properties of MRTX849.

In Vitro Cell Viability Assays

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of MRTX849 in cancer cell lines with and without the KRAS G12C mutation.

Methodology:

-

Cell Culture: KRAS G12C-mutant and wild-type cancer cell lines are cultured under standard conditions.

-

Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of MRTX849 for a specified duration (e.g., 3 days for 2D assays, 12 days for 3D spheroid assays).[11]

-

Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: The results are normalized to vehicle-treated controls, and IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic curve.

In Vivo Xenograft Studies

Objective: To assess the anti-tumor activity of MRTX849 in a living organism.

Methodology:

-

Model System: Immunocompromised mice (e.g., nude or SCID) are used.

-

Tumor Implantation: Human cancer cell lines with the KRAS G12C mutation (e.g., NCI-H358) are subcutaneously injected into the flanks of the mice.[10]

-

Treatment: Once tumors reach a specified volume, mice are randomized into treatment and vehicle control groups. MRTX849 is administered orally at various doses (e.g., 10, 30, 100 mg/kg) daily.[10]

-

Efficacy Evaluation: Tumor volume is measured regularly using calipers. Body weight is also monitored as an indicator of toxicity.

-

Pharmacodynamic Analysis: At the end of the study, tumors and plasma may be collected to assess KRAS G12C modification and downstream pathway inhibition via methods like Western blot or mass spectrometry.[10]

Clinical Trial Protocol (KRYSTAL-1)

Objective: To evaluate the safety, tolerability, pharmacokinetics, and clinical activity of MRTX849 in patients with advanced solid tumors harboring a KRAS G12C mutation.[14]

Study Design: A Phase 1/2, multicohort, open-label study.

-

Phase 1 (Dose Escalation): Patients received escalating doses of MRTX849 (e.g., 150 mg QD up to 600 mg BID) to determine the recommended Phase 2 dose (RP2D).[3][8]

-

Phase 2 (Dose Expansion): Patients were enrolled in specific cohorts based on tumor type and treated at the RP2D (600 mg twice daily) to further evaluate efficacy and safety.[7]

Key Assessments:

-

Safety: Monitored through adverse event reporting, physical examinations, and laboratory tests.

-

Efficacy: Tumor responses were assessed using Response Evaluation Criteria in Solid Tumors (RECIST).

-

Pharmacokinetics: Plasma samples were collected to determine drug concentrations over time.

Conclusion

MRTX849 (Adagrasib) represents a significant advancement in targeted therapy for KRAS G12C-mutated cancers.[6] Its optimized chemical structure allows for potent, selective, and irreversible inhibition of the mutant KRAS protein, leading to durable clinical responses in patients with non-small cell lung cancer and other solid tumors.[7][15] Ongoing research and clinical trials continue to explore its full therapeutic potential, both as a monotherapy and in combination with other anti-cancer agents.

References

- 1. Adagrasib | C32H35ClFN7O2 | CID 138611145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. First-in-Human Phase I/IB Dose-Finding Study of Adagrasib (MRTX849) in Patients With Advanced KRASG12C Solid Tumors (KRYSTAL-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. Adagrasib | MRTX849 | KRAS G12C covalent inhibitor | TargetMol [targetmol.com]

- 6. What is the mechanism of Adagrasib? [synapse.patsnap.com]

- 7. pharmacytimes.com [pharmacytimes.com]

- 8. ascopubs.org [ascopubs.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]

- 12. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacr.org [aacr.org]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. Mirati Therapeutics Reports Investigational Adagrasib (MRTX849) Preliminary Data Demonstrating Tolerability and Durable Anti-Tumor Activity as well as Initial MRTX1133 Preclinical Data - BioSpace [biospace.com]

- 16. ascopubs.org [ascopubs.org]

- 17. First-in-Human Phase I/IB Dose-Finding Study of Adagrasib (MRTX849) in Patients With Advanced KRASG12C Solid Tumors (KRYSTAL-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of MRTX849 (Adagrasib) in KRAS G12C Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the mechanism of action of MRTX849 (Adagrasib), a potent and selective covalent inhibitor of the KRAS G12C mutation. KRAS, a frequently mutated oncogene, has long been considered an intractable target in cancer therapy. The development of allele-specific inhibitors like MRTX849 represents a significant breakthrough. This document details the molecular interactions, impact on cellular signaling, and the preclinical and clinical evidence supporting its mechanism. Quantitative data are summarized for comparative analysis, key experimental methodologies are described, and signaling pathways and experimental workflows are visually represented to facilitate a comprehensive understanding of MRTX849's core function.

Introduction: Targeting the "Undruggable" KRAS

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell growth, differentiation, and survival[1][2]. Mutations in the KRAS gene are among the most common in human cancers, leading to constitutively active KRAS protein that drives uncontrolled cell proliferation[1][2][3]. The KRAS G12C mutation, a glycine-to-cysteine substitution at codon 12, is prevalent in a significant subset of non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and other solid tumors[1][2][4]. For decades, the smooth surface of the KRAS protein and its high affinity for GTP made direct inhibition a formidable challenge[5][6]. The discovery of a druggable pocket in the switch-II region of the KRAS G12C mutant has enabled the development of targeted covalent inhibitors, heralding a new era in precision oncology[6][7][8]. MRTX849 (Adagrasib) is a first-in-class, orally available small molecule designed to specifically and irreversibly inhibit KRAS G12C[9][10].

Core Mechanism of Action: Covalent Inhibition of the Inactive State

The primary mechanism of action of MRTX849 is its selective and irreversible covalent binding to the mutant cysteine residue at position 12 of the KRAS G12C protein[2][5][11]. This interaction is highly specific and occurs within a cryptic pocket located beneath the switch-II region, which is accessible only in the inactive, guanosine diphosphate (GDP)-bound state of KRAS[1][5][12][13].

By forming this covalent bond, MRTX849 effectively traps KRAS G12C in its inactive conformation[1][6][12]. This prevents the exchange of GDP for guanosine triphosphate (GTP), a critical step for KRAS activation[14]. Consequently, the downstream signaling cascades that promote cellular proliferation and survival are suppressed[1][13]. Structural analyses have confirmed that MRTX849 binds to the switch-II pocket, and its 2-fluoroacrylamide warhead forms the covalent linkage with Cys12[6][15][16]. This irreversible binding leads to sustained inhibition of KRAS G12C signaling.

Figure 1: Mechanism of MRTX849 Covalent Inhibition of KRAS G12C.

Impact on Downstream Signaling Pathways

By locking KRAS G12C in its inactive state, MRTX849 effectively abrogates the activation of downstream effector pathways, most notably the mitogen-activated protein kinase (MAPK) pathway (also known as the RAS-RAF-MEK-ERK pathway)[1][6]. In KRAS-mutant cancer cells, this pathway is a primary driver of cell proliferation and survival.

Treatment with MRTX849 leads to a significant and sustained reduction in the phosphorylation of key downstream signaling nodes, including ERK1/2[2][5]. While the PI3K-AKT-mTOR pathway is also implicated in KRAS signaling, studies have shown that the effect of MRTX849 on this pathway is less consistent and may be cell-line dependent[5][13]. However, inhibition of mTOR-dependent targets like p70 S6 kinase and S6 ribosomal protein has been observed in sensitive cell lines[5][13]. The profound inhibition of the MAPK pathway is a critical determinant of the anti-tumor activity of MRTX849[5].

Figure 2: Inhibition of the MAPK Signaling Pathway by MRTX849.

Quantitative Data Summary

The potency and selectivity of MRTX849 have been quantified through various biochemical and cellular assays. The following tables summarize key quantitative data from preclinical studies.

Table 1: Biochemical Potency of MRTX849

| Parameter | Value | Assay Method | Reference |

| kinact/KI | 35 ± 0.3 mM-1s-1 | LC-MS | [16] |

| KI | 3.7 ± 0.5 µM | LC-MS | [16] |

| kinact | 0.13 ± 0.01 s-1 | LC-MS | [16] |

| Selectivity for KRAS G12C vs. WT | >1000-fold | Cell-based assays | [2] |

Table 2: Cellular Activity of MRTX849 in KRAS G12C-Mutant Cell Lines

| Cell Line | Cancer Type | IC50 (nM, 2D) | IC50 (nM, 3D) | Reference |

| NCI-H358 | NSCLC | 10 - 973 (range) | 0.2 - 1042 (range) | [5][6] |

| MIA PaCa-2 | Pancreatic | 10 - 973 (range) | 0.2 - 1042 (range) | [5] |

| H2122 | NSCLC | 10 - 973 (range) | 0.2 - 1042 (range) | [5] |

| H1373 | NSCLC | 10 - 973 (range) | 0.2 - 1042 (range) | [5] |

| SW1573 | NSCLC | 10 - 973 (range) | 0.2 - 1042 (range) | [5] |

| H2030 | NSCLC | 10 - 973 (range) | 0.2 - 1042 (range) | [5] |

| KYSE-410 | Esophageal | 10 - 973 (range) | 0.2 - 1042 (range) | [5] |

Key Experimental Protocols

The characterization of MRTX849's mechanism of action relies on a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

LC-MS Based KRAS G12C Protein Modification Assay

-

Objective: To determine the rate of covalent modification of KRAS G12C by MRTX849.

-

Protocol:

-

Recombinant human KRAS G12C protein is pre-loaded with either GDP or GTP.

-

The protein is incubated with varying concentrations of MRTX849 over a time course.

-

Aliquots are taken at specified time points, and the reaction is quenched.

-

The samples are analyzed by liquid chromatography-mass spectrometry (LC-MS) to measure the extent of covalent modification of the Cys12-containing peptide fragments[16].

-

The observed rates of target engagement (kobs) are determined and used to calculate the kinetic parameters kinact and KI[16].

-

Immunoblotting for Downstream Signaling Analysis

-

Objective: To assess the effect of MRTX849 on the phosphorylation status of downstream signaling proteins.

-

Protocol:

-

KRAS G12C-mutant cancer cell lines (e.g., MIA PaCa-2, NCI-H358) are cultured to sub-confluency.

-

Cells are treated with a dose-response or time-course of MRTX849 or vehicle control.

-

Following treatment, cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes are blocked and then incubated with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., ERK1/2, S6).

-

After washing, membranes are incubated with HRP-conjugated secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry[17].

-

Cell Viability Assays (2D and 3D)

-

Objective: To determine the effect of MRTX849 on the growth and viability of cancer cell lines.

-

Protocol:

-

2D Assay:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

A 13-point dose-response of MRTX849 is added, and cells are incubated for 3 days.

-

Cell viability is measured using a luminescent assay (e.g., CellTiter-Glo) that quantifies ATP levels.

-

IC50 values are calculated from the dose-response curves[5].

-

-

3D Assay:

-

Cells are seeded in ultra-low attachment (ULA) 96-well plates to promote spheroid formation.

-

After spheroid formation, a dose-response of MRTX849 is added.

-

Spheroids are incubated for 12 days.

-

Viability is assessed using a 3D-compatible CellTiter-Glo assay[5].

-

-

Figure 3: Experimental Workflow for MRTX849 Characterization.

In Vivo Efficacy and Clinical Translation

Preclinical studies using cell line-derived and patient-derived xenograft models have demonstrated that oral administration of MRTX849 leads to dose-dependent modification of KRAS G12C, inhibition of downstream signaling, and significant anti-tumor activity[5][13][17]. MRTX849 has shown pronounced tumor regression in a majority of KRAS G12C-positive models across various tumor types[5][13]. These compelling preclinical data provided a strong rationale for clinical development.

In clinical trials, MRTX849 (Adagrasib) has demonstrated meaningful clinical activity, including objective responses in patients with heavily pretreated KRAS G12C-mutant NSCLC, CRC, and other solid tumors[4][12][18][19]. The favorable pharmacokinetic properties of MRTX849, including a long half-life of approximately 23 hours and central nervous system penetration, contribute to its clinical efficacy[12][19][20][21].

Conclusion

MRTX849 (Adagrasib) employs a highly specific and potent mechanism of action by covalently binding to the cysteine-12 residue of KRAS G12C in its inactive, GDP-bound state. This irreversible interaction locks the oncoprotein in an "off" state, leading to the suppression of critical downstream signaling pathways, primarily the MAPK cascade, and resulting in potent anti-tumor activity. The comprehensive preclinical characterization, supported by quantitative biochemical and cellular data, has successfully translated into promising clinical efficacy. This deep understanding of MRTX849's core mechanism is crucial for ongoing research into overcoming potential resistance mechanisms and optimizing its therapeutic application in patients with KRAS G12C-mutated cancers.

References

- 1. pharmacytimes.com [pharmacytimes.com]

- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. oncologynewscentral.com [oncologynewscentral.com]

- 5. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Long Overdue Targeted Treatment for KRAS Mutations in NSCLC: Spotlight on Adagrasib - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rcsb.org [rcsb.org]

- 9. Portico [access.portico.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Probe MRTX849 | Chemical Probes Portal [chemicalprobes.org]

- 12. ascopubs.org [ascopubs.org]

- 13. aacrjournals.org [aacrjournals.org]

- 14. mdpi.com [mdpi.com]

- 15. Biophysical and structural analysis of KRAS switch-II pocket inhibitors reveals allele-specific binding constraints[image] - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. aacr.org [aacr.org]

- 19. researchgate.net [researchgate.net]

- 20. Adagrasib effective for patients with KRAS G12C-mutant lung cancer and untreated brain metastases | MD Anderson Cancer Center [mdanderson.org]

- 21. aacrjournals.org [aacrjournals.org]

The Discovery and Synthesis of MRTX849 (Adagrasib): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, mechanism of action, and synthesis of MRTX849 (adagrasib), a potent and selective covalent inhibitor of the KRAS G12C mutant protein. Adagrasib, developed by Mirati Therapeutics, represents a significant breakthrough in targeting a previously "undruggable" oncogene.[1][2] This document details the experimental protocols for key assays used in its characterization and provides a comprehensive summary of its preclinical and clinical data.

Introduction: Targeting the "Undruggable" KRAS

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, driving tumor growth and proliferation.[3] For decades, direct inhibition of KRAS has been a formidable challenge in drug discovery due to its high affinity for GTP/GDP and the absence of a well-defined binding pocket.[1][3] The G12C mutation, where glycine at position 12 is substituted with cysteine, is present in approximately 14% of non-small cell lung cancer (NSCLC) adenocarcinomas, 3-4% of colorectal cancers, and 1-2% of several other solid tumors.[4] This mutation created a unique opportunity for targeted therapy.

MRTX849 (adagrasib) was discovered through a structure-based drug design approach, leading to a potent, selective, and orally bioavailable covalent inhibitor that irreversibly binds to the mutant cysteine-12 of KRAS G12C.[3][5] By locking the protein in its inactive, GDP-bound state, adagrasib inhibits downstream signaling pathways, leading to tumor cell growth inhibition and apoptosis.[1][6][7]

Mechanism of Action

KRAS functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. In its active state, KRAS engages with downstream effector proteins, such as RAF and PI3K, to activate signaling cascades like the MAPK pathway, which promotes cell proliferation, survival, and differentiation. The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to an accumulation of the active GTP-bound form and constitutive downstream signaling.[1]

Adagrasib is a covalent inhibitor that specifically and irreversibly binds to the thiol group of the cysteine residue at position 12 of the KRAS G12C mutant.[1] This covalent modification occurs within a pocket on the protein surface, known as the Switch-II pocket, which is accessible in the GDP-bound (inactive) state. By forming this irreversible bond, adagrasib locks KRAS G12C in its inactive conformation, preventing the exchange of GDP for GTP and thereby blocking downstream signaling.[1][6][7]

Synthesis of Adagrasib (MRTX849)

A concise, five-step, transition-metal-free, and chromatography-free synthesis of adagrasib has been developed, making it amenable to large-scale production.[8][9] The key features of this synthesis are two sequential SNAr reactions to introduce the chiral building blocks onto the tetrahydropyridopyrimidine core.[8][9]

Quantitative Data Summary

The following tables summarize the key quantitative data for MRTX849 from preclinical and clinical studies.

Table 1: In Vitro Potency and Efficacy

| Assay | Cell Line | Parameter | Value | Reference |

| Cell Viability (2D) | NCI-H358 (NSCLC) | IC50 | 14 nM | [10] |

| Cell Viability (2D) | MIA PaCa-2 (Pancreatic) | IC50 | 5 nM | [10] |

| pERK Inhibition | NCI-H358 (NSCLC) | IC50 | 17 nM | [11] |

| KRAS G12C Modification | Purified Protein | kinact/KI | 35 mM-1s-1 | [1] |

Table 2: Pharmacokinetic Parameters

| Species | Dose | Route | T1/2 (h) | Cmax (µg/mL) | AUCinf (h·µg/mL) | Bioavailability (%) | Reference |

| Mouse | 30 mg/kg | Oral | ~24 | 1.66 | 4.91 | 31.1 | [1] |

| Rat | 30 mg/kg | Oral | - | - | - | - | [12] |

| Dog | - | Oral | - | - | - | - | [13] |

| Human | 600 mg BID | Oral | ~24 | - | - | - | [7][11] |

Table 3: Clinical Efficacy (KRYSTAL-1 and KRYSTAL-12 Trials)

| Tumor Type | Trial Phase | Parameter | Value | Reference |

| NSCLC (previously treated) | Phase 2 (KRYSTAL-1) | Objective Response Rate (ORR) | 42.9% | [14][15] |

| NSCLC (previously treated) | Phase 2 (KRYSTAL-1) | Median Progression-Free Survival (PFS) | 6.5 months | [14] |

| NSCLC (previously treated) | Phase 2 (KRYSTAL-1) | Median Overall Survival (OS) | 12.6 months | [14] |

| NSCLC (previously treated) | Phase 3 (KRYSTAL-12) | Median Progression-Free Survival (PFS) | 5.5 months (vs. 3.8 for docetaxel) | [4] |

| NSCLC (previously treated) | Phase 3 (KRYSTAL-12) | Objective Response Rate (ORR) | 32% (vs. 9% for docetaxel) | [4] |

| Colorectal Cancer (with Cetuximab) | Phase 1/2 (KRYSTAL-1) | Objective Response Rate (ORR) | 34.0% | [16] |

| Colorectal Cancer (with Cetuximab) | Phase 1/2 (KRYSTAL-1) | Median Progression-Free Survival (PFS) | 6.9 months | [16] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the development and characterization of MRTX849 are provided below.

Synthesis of Adagrasib (MRTX849)

A detailed, five-step, chromatography-free synthesis of adagrasib has been reported with a 45% overall yield.[8][9] The full experimental details, including reagent quantities, reaction conditions, and characterization data, can be found in the supplementary information of the publication by Chen et al. in Organic Letters, 2023.[8]

Biochemical Assays

This assay measures the ability of a compound to inhibit the exchange of GDP for GTP on the KRAS G12C protein, often facilitated by the guanine nucleotide exchange factor (GEF) SOS1.[13]

-

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to monitor the binding of a fluorescently labeled GTP analog to a terbium-labeled anti-tag antibody bound to a tagged KRAS G12C protein. Inhibition of nucleotide exchange by a compound results in a decrease in the TR-FRET signal.[13]

-

Protocol Outline:

-

GDP-loaded, tagged KRAS G12C is incubated with a terbium-labeled anti-tag antibody.

-

The test compound (e.g., adagrasib) is added at various concentrations.

-

The nucleotide exchange reaction is initiated by the addition of a fluorescently labeled GTP analog and SOS1.

-

After incubation, the TR-FRET signal is measured on a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~620 nm (terbium) and ~665 nm (acceptor fluorophore).

-

The ratio of the acceptor to donor emission is calculated to determine the extent of nucleotide exchange and the IC50 of the inhibitor.

-

Cellular Assays

This assay determines the effect of a compound on the viability of cancer cell lines.

-

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay measures the amount of ATP present, which is an indicator of metabolically active cells.

-

Protocol Outline:

-

KRAS G12C mutant cell lines (e.g., NCI-H358, MIA PaCa-2) are seeded in 96-well plates.[5]

-

Cells are treated with a serial dilution of adagrasib for a specified period (e.g., 3 days for 2D cultures, 12 days for 3D spheroid cultures).[5]

-

The CellTiter-Glo® reagent is added to each well.

-

The plate is incubated to lyse the cells and stabilize the luminescent signal.

-

Luminescence is measured using a plate reader.

-

The IC50 value is calculated from the dose-response curve.

-

This assay quantifies the inhibition of the MAPK signaling pathway downstream of KRAS.

-

Principle: An in-cell western blot is used to detect the levels of phosphorylated ERK (pERK), the active form of the protein, relative to a loading control (e.g., GAPDH).

-

Protocol Outline:

-

NCI-H358 cells are seeded in 96-well plates and incubated overnight.[1]

-

Cells are treated with adagrasib for a specified time (e.g., 3 hours).[1]

-

Cells are fixed and permeabilized.

-

Primary antibodies against pERK (rabbit) and GAPDH (mouse) are added and incubated.[1]

-

Fluorescently labeled secondary antibodies (anti-rabbit and anti-mouse) are added.

-

The plate is imaged on a fluorescent plate reader (e.g., Li-Cor) at the appropriate wavelengths.

-

The pERK signal is normalized to the GAPDH signal to determine the extent of pathway inhibition.

-

Proteomic and In Vivo Assays

This method is used to confirm the covalent binding of adagrasib to KRAS G12C and to identify potential off-target proteins.

-

Principle: A competition experiment is performed using a broad-spectrum cysteine-reactive probe, such as an iodoacetamide-alkyne probe.[17][18] Cells are treated with the covalent inhibitor (adagrasib) or a vehicle control, followed by labeling of the remaining reactive cysteines with the probe. The probe-labeled peptides are then enriched and analyzed by mass spectrometry to quantify the occupancy of the target cysteine and identify any other cysteines that are protected by the inhibitor.

-

Protocol Outline:

-

NCI-H358 cells are treated with adagrasib or vehicle for a set time (e.g., 3 hours).[1]

-

Cells are lysed, and the proteome is treated with an iodoacetamide-alkyne probe to label free cysteines.

-

A reporter tag (e.g., biotin-azide) is attached to the probe via copper-catalyzed "click" chemistry.

-

Proteins are digested, and the biotin-tagged peptides are enriched using streptavidin beads.

-

The enriched peptides are analyzed by LC-MS/MS to identify and quantify the cysteine-containing peptides.

-

The ratio of the peptide abundance in the treated versus control samples indicates the degree of target engagement and off-target binding.

-

These studies evaluate the anti-tumor efficacy of adagrasib in animal models.

-

Principle: Human cancer cell lines (e.g., MIA PaCa-2, NCI-H358) are implanted into immunocompromised mice to generate tumors. The mice are then treated with adagrasib, and tumor growth is monitored over time.[5][19]

-

Protocol Outline:

-

KRAS G12C mutant cells (e.g., 5 x 106 MIA PaCa-2 cells) are subcutaneously injected into the flank of nude mice.[7]

-

When tumors reach a specified volume (e.g., 100-200 mm³), the mice are randomized into treatment and vehicle control groups.[19]

-

Adagrasib is administered orally at various doses (e.g., 10, 30, 100 mg/kg, daily).[5]

-

Tumor volume and body weight are measured regularly.

-

At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., pERK levels by IHC or western blot, target engagement by LC-MS/MS).[19]

-

Conclusion

The discovery and development of MRTX849 (adagrasib) exemplify a successful structure-based drug design campaign that has led to a clinically meaningful therapy for patients with KRAS G12C-mutated cancers. This technical guide has provided a comprehensive overview of the core scientific data and methodologies that underpinned its development. The detailed experimental protocols and quantitative data summaries serve as a valuable resource for researchers in the field of oncology drug discovery and development. The continued investigation of adagrasib, both as a monotherapy and in combination with other agents, holds promise for further improving outcomes for patients with these difficult-to-treat malignancies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Identification of the Clinical Development Candidate MRTX849, a Covalent KRASG12C Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Assessment of KRAS G12C Target Engagement by a Covalent Inhibitor in Tumor Biopsies Using an Ultra-Sensitive Immunoaffinity 2D-LC-MS/MS Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 12. Development of a high-throughput TR-FRET screening assay for a fast-cycling KRAS mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Adagrasib (MRTX849) | KRAS G12C covalent inhibitor | TargetMol [targetmol.com]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. targetedonc.com [targetedonc.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]

- 19. aacrjournals.org [aacrjournals.org]

The Pharmacokinetics and Pharmacodynamics of Adagrasib (MRTX849): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adagrasib (MRTX849) is a potent and selective, orally bioavailable, covalent inhibitor of the Kirsten Rat Sarcoma viral oncogene homolog (KRAS) G12C mutation.[1][2] This mutation is a key oncogenic driver in a significant subset of solid tumors, including non-small cell lung cancer (NSCLC) and colorectal cancer.[3][4] Adagrasib has been engineered for favorable pharmacokinetic properties, including a long half-life, extensive tissue distribution, and central nervous system (CNS) penetration.[1][5] It operates by irreversibly binding to the mutant cysteine-12 residue, locking KRAS G12C in its inactive, GDP-bound state, thereby inhibiting downstream oncogenic signaling.[6][7] This guide provides an in-depth summary of the preclinical and clinical pharmacokinetics (PK) and pharmacodynamics (PD) of adagrasib, details key experimental methodologies, and visualizes its mechanism of action and associated experimental workflows.

Mechanism of Action and Signaling Pathway

Under normal physiological conditions, KRAS functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate cellular processes like proliferation and survival.[7][8] This cycle is mediated by guanine nucleotide exchange factors (GEFs), such as Son of Sevenless (SOS), which promote GTP loading, and GTPase-activating proteins (GAPs), which accelerate GTP hydrolysis to GDP.[9]

The G12C mutation, a substitution of glycine for cysteine at codon 12, impairs the ability of GAPs to stimulate GTP hydrolysis.[6][9] This results in a constitutively active, GTP-bound KRAS protein, leading to persistent activation of downstream pro-growth signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways, driving uncontrolled cell proliferation.[7][8]

Adagrasib is a covalent inhibitor specifically designed to target the cysteine residue of the KRAS G12C mutant.[10][11] It selectively and irreversibly binds to this cysteine in the Switch-II pocket, a conformation that is accessible when KRAS G12C is in its inactive, GDP-bound state.[9][12] This covalent modification locks the protein in the inactive conformation, preventing GEF-mediated loading of GTP and effectively shutting down the aberrant downstream signaling that promotes tumor growth.[7][9]

Pharmacodynamics

The pharmacodynamic profile of adagrasib demonstrates potent, selective, and durable inhibition of KRAS G12C signaling, translating into significant anti-tumor activity in both preclinical models and clinical settings.

In Vitro Potency and Target Engagement

Adagrasib shows high potency in inhibiting the growth of KRAS G12C-mutant cancer cell lines.[13] Target engagement assays confirm that adagrasib rapidly and covalently modifies the KRAS G12C protein, leading to the suppression of downstream signaling pathways.[14] This is evidenced by the reduction in the phosphorylation of ERK (pERK) and S6 (pS6), key nodes in the MAPK and mTOR pathways, respectively.[11]

Table 1: In Vitro Pharmacodynamic Properties of MRTX849

| Parameter | Value | Assay/Model | Reference |

|---|---|---|---|

| IC₅₀ | 65 - 96 nmol/L | CT26 KrasG12C Cell Viability Assay | [13] |

| k_inact_ | 0.13 ± 0.01 s⁻¹ | LC-MS based Target Engagement | [14] |

| K_I_ | 3.7 ± 0.5 µM | LC-MS based Target Engagement | [14] |

| k_inact_/K_I_ | 35 ± 0.3 mM⁻¹ s⁻¹ | LC-MS based Target Engagement |[14] |

Preclinical In Vivo Activity

In various KRAS G12C-positive cell line- and patient-derived xenograft models, oral administration of adagrasib resulted in dose-dependent covalent modification of the KRAS G12C protein.[11] This target engagement correlated with the inhibition of KRAS signaling and led to pronounced tumor regression in a majority of models studied.[10][11] Studies in mice with intracranial xenografts demonstrated that adagrasib penetrates the central nervous system, achieving cerebrospinal fluid (CSF) concentrations sufficient for anti-tumor activity, resulting in tumor regression and extended survival.[15][16]

Clinical Activity

In the KRYSTAL-1 clinical trial, adagrasib administered at 600 mg twice daily demonstrated significant and durable clinical activity in patients with previously treated KRAS G12C-mutated NSCLC.[2][17] The recommended Phase 2 dose (RP2D) of 600 mg twice daily was established based on safety, tolerability, and PK properties.[17] In an evaluable cohort of NSCLC patients, an objective response rate (ORR) of 43% was observed.[18]

Pharmacokinetics

Adagrasib was optimized for favorable drug-like properties, resulting in a pharmacokinetic profile characterized by oral bioavailability, a long half-life enabling sustained target inhibition, and broad tissue distribution.[1][5]

Absorption and Distribution

Adagrasib is administered orally.[3] In patients receiving the 600 mg twice-daily dose, the median time to maximum plasma concentration (Tmax) at steady state was approximately 3 hours.[19] Adagrasib exhibits extensive tissue distribution with an apparent volume of distribution (Vd) of 942 L.[6][19] It has a high human plasma protein binding of 98%.[6] The drug also demonstrates the ability to penetrate the central nervous system.[15]

Metabolism and Excretion

Adagrasib is primarily metabolized by the cytochrome P450 enzyme CYP3A4 following a single dose.[6] However, adagrasib is also a time-dependent inhibitor of CYP3A4, meaning that with multiple doses, it inhibits its own metabolism.[20] At steady-state, other enzymes like CYP2C8, CYP1A2, CYP2B6, CYP2C9, and CYP2D6 contribute to its metabolism.[6] Adagrasib is eliminated mainly through feces and to a lesser extent in urine.[6] The drug has a long half-life of approximately 23-24 hours in humans, which supports sustained drug exposure above the target threshold over the dosing interval.[21][22]

Table 2: Preclinical Pharmacokinetic Parameters of MRTX849

| Species | Dose (IV) | CL (mL/min/kg) | t₁/₂ (h) | Dose (PO) | Bioavailability (%) | Reference |

|---|---|---|---|---|---|---|

| Mouse | 3 mg/kg | 19.9 | 1.51 | 30 mg/kg | 62.9 | [14][22] |

| Rat | 3 mg/kg | 44.2 | 2.57 | 30 mg/kg | 50.72 | [14][22] |

| Dog | 3 mg/kg | 29.6 | 7.56 | 30 mg/kg | 25.9 |[14][22] |

Table 3: Clinical Pharmacokinetic Parameters of Adagrasib (600 mg BID at Steady State)

| Parameter | Value | Unit | Reference |

|---|---|---|---|

| T_max_ (median) | 2.96 | hours | [19] |

| t₁/₂ | ~24 | hours | [19] |

| Apparent Vd | 942 | L | [6] |

| C_min_ (geometric mean) | 2,693 | ng/mL | [19] |

| C_ave_ | 2.63 | µg/mL | [21] |

| Peak-to-Trough Ratio | 1.07 - 1.27 | - | [19][21] |

| Accumulation | ~5- to 6-fold | - |[19] |

Drug-Drug Interactions

As a substrate and strong inhibitor of CYP3A4, adagrasib has a significant potential for drug-drug interactions.[20]

-

Strong CYP3A4 Inducers: Co-administration with strong CYP3A4 inducers (e.g., rifampin) is predicted to substantially decrease adagrasib exposure and should be avoided.[18][20]

-

Strong CYP3A4 Inhibitors: Due to adagrasib's potent time-dependent self-inhibition of CYP3A4, strong external CYP3A4 inhibitors are predicted to have a negligible effect on its steady-state exposure.[20]

-

As a Perpetrator: Adagrasib is a strong inhibitor of CYP3A4, a moderate inhibitor of CYP2C9 and CYP2D6, and an inhibitor of P-glycoprotein (P-gp).[20] Therefore, caution is advised when co-administering adagrasib with sensitive substrates of these enzymes and transporters.[23]

Key Experimental Protocols and Workflows

The characterization of adagrasib's PK/PD profile relies on a suite of specialized biochemical and in vivo assays.

LC-MS Based KRAS G12C Target Engagement Assay

This method directly quantifies the covalent modification of the KRAS G12C protein.

-

Protein Incubation: Recombinant KRAS G12C protein, pre-loaded with GDP, is incubated with varying concentrations of adagrasib for a defined period.[12]

-

Reaction Quenching: The reaction is stopped at specific time points.

-

Proteolytic Digestion: The protein mixture is digested, typically with pepsin, to generate specific peptide fragments.

-

LC-MS/MS Analysis: The resulting peptides are separated by liquid chromatography and analyzed by mass spectrometry. The ratio of the adagrasib-modified Cys12-containing peptide to the unmodified peptide is measured.[14]

-

Data Analysis: The rates of target engagement (k_obs_) are determined from the LC-MS measurements, allowing for the calculation of kinetic parameters such as k_inact_ and K_I_.[14]

Preclinical Xenograft Model PK/PD Study

This workflow correlates drug exposure with target modulation and anti-tumor efficacy in vivo.

-

Model System: KRAS G12C-positive human cancer cells (e.g., NCI-H358) are implanted subcutaneously into immunocompromised mice.[11]

-

Dosing: Once tumors reach a specified volume, mice are treated with adagrasib via oral gavage at various dose levels.[11]

-

Sample Collection: At predetermined time points after dosing, blood and tumor tissues are collected.[11]

-

Pharmacokinetic Analysis: Plasma is isolated, and the concentration of adagrasib is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]

-

Pharmacodynamic Analysis: Tumors are homogenized to extract proteins. Target engagement (fraction of covalently modified KRAS G12C) and downstream pathway modulation (e.g., pERK levels) are assessed using LC-MS or Western blot analysis.[11]

-

Efficacy Assessment: In parallel cohorts, tumor volumes are measured regularly throughout a prolonged dosing period to determine anti-tumor efficacy.[10]

Conclusion

Adagrasib (MRTX849) is a highly optimized, covalent inhibitor of KRAS G12C with a well-characterized mechanism of action. Its pharmacokinetic profile, featuring oral bioavailability, a long half-life, and extensive distribution, enables sustained target inhibition. The potent pharmacodynamic effects, demonstrated by durable suppression of KRAS signaling, translate into robust anti-tumor activity in both preclinical models and patients with KRAS G12C-mutant cancers. The comprehensive data summarized herein underscore the rational design of adagrasib and provide a solid foundation for its clinical development and application. Understanding its PK/PD relationships and potential for drug-drug interactions is critical for optimizing its therapeutic use and designing future combination strategies.

References

- 1. First-in-Human Phase I/IB Dose-Finding Study of Adagrasib (MRTX849) in Patients With Advanced KRASG12C Solid Tumors (KRYSTAL-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ascopubs.org [ascopubs.org]

- 3. What is Adagrasib used for? [synapse.patsnap.com]

- 4. Mirati Therapeutics Announces Dosing Of First Patient In Phase 1/2 Clinical Trial Of MRTX849, A Novel KRAS G12C Inhibitor [prnewswire.com]

- 5. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. What is the mechanism of Adagrasib? [synapse.patsnap.com]

- 8. Adagrasib | C32H35ClFN7O2 | CID 138611145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. The KRASG12C Inhibitor MRTX849 Provides Insight toward Therapeutic Susceptibility of KRAS-Mutant Cancers in Mouse Models and Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. aacrjournals.org [aacrjournals.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. aacrjournals.org [aacrjournals.org]

- 16. researchgate.net [researchgate.net]

- 17. First-in-Human Phase I/IB Dose-Finding Study of Adagrasib (MRTX849) in Patients With Advanced KRASG12C Solid Tumors (KRYSTAL-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. oncologynewscentral.com [oncologynewscentral.com]

- 19. ascopubs.org [ascopubs.org]

- 20. Clinical and Physiologically Based Pharmacokinetic Model Evaluations of Adagrasib Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. onclive.com [onclive.com]

- 22. Pharmacokinetics, Bioavailability, and Tissue Distribution of the Kirsten Rat Sarcoma Inhibitor Adagrasib in Rats Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Adagrasib: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

A Technical Guide to the Preclinical Evaluation of MRTX849 (Adagrasib): In Vitro and In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies that have characterized the activity of MRTX849 (adagrasib), a potent and selective covalent inhibitor of KRAS G12C. The data and methodologies summarized herein are compiled from key preclinical publications and are intended to serve as a resource for researchers in the field of oncology and drug development.

Introduction

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. For decades, KRAS was considered "undruggable" due to the high affinity of its GTP/GDP binding pocket and the absence of other known allosteric regulatory sites. The discovery of a covalent inhibitor targeting the cysteine residue of the KRAS G12C mutant protein marked a significant breakthrough.

MRTX849 (adagrasib) is a second-generation, orally bioavailable, small-molecule inhibitor that irreversibly and selectively binds to KRAS G12C.[1][2] This covalent modification locks the KRAS G12C protein in its inactive, GDP-bound state, leading to the inhibition of downstream signaling pathways critical for tumor cell proliferation and survival.[2][3] Preclinical studies have demonstrated that adagrasib has favorable pharmacokinetic properties, including a long half-life of approximately 24 hours, extensive tissue distribution, and the ability to penetrate the central nervous system (CNS).[1][4][5]

In Vitro Studies

Mechanism of Action and Signaling Pathway

MRTX849 exerts its therapeutic effect by selectively targeting the KRAS G12C mutant protein. In its active state, KRAS is bound to GTP and activates downstream effector pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and differentiation. The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation.

MRTX849 covalently binds to the mutant cysteine-12 residue within the switch-II pocket of GDP-bound KRAS G12C.[3] This irreversible binding traps KRAS G12C in an inactive conformation, thereby inhibiting downstream signal transduction.

In Vitro Potency

The potency of MRTX849 has been evaluated in various KRAS G12C-mutant cancer cell lines using cell viability assays. The half-maximal inhibitory concentration (IC50) values demonstrate potent and selective activity against cancer cells harboring the KRAS G12C mutation.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| NCI-H358 | Non-Small Cell Lung Cancer | ~5 | [6] |

| MIA PaCa-2 | Pancreatic Cancer | 10-973 (2D), 0.2-1042 (3D) | [7] |

| H1373 | Non-Small Cell Lung Cancer | 10-973 (2D), 0.2-1042 (3D) | [7] |

| H2122 | Non-Small Cell Lung Cancer | 10-973 (2D), 0.2-1042 (3D) | [7] |

| SW1573 | Non-Small Cell Lung Cancer | 10-973 (2D), 0.2-1042 (3D) | [7] |

| H2030 | Non-Small Cell Lung Cancer | 10-973 (2D), 0.2-1042 (3D) | [7] |

| KYSE-410 | Esophageal Squamous Cell Carcinoma | 10-973 (2D), 0.2-1042 (3D) | [7] |

Experimental Protocols: In Vitro Assays

-

Cell Culture: Culture KRAS G12C-mutant and wild-type cancer cell lines in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

-

Seeding: Seed cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat cells with a serial dilution of MRTX849 (e.g., 0.1 nM to 10 µM) for 72-96 hours.

-

Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well, incubate to induce cell lysis and stabilize the luminescent signal, and then measure luminescence using a plate reader.

-

Data Analysis: Normalize the luminescence readings to vehicle-treated controls and calculate IC50 values using non-linear regression analysis.

-

Cell Treatment and Lysis: Plate cells and treat with various concentrations of MRTX849 for specified time points (e.g., 2, 6, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., p-ERK, total ERK, p-AKT, total AKT, KRAS). Subsequently, incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Studies

Xenograft Models and Antitumor Efficacy

The in vivo antitumor activity of MRTX849 has been demonstrated in numerous cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models. Oral administration of MRTX849 has been shown to cause significant tumor regression in a majority of KRAS G12C-positive models.[8]

| Xenograft Model | Cancer Type | MRTX849 Dose | Outcome | Reference |

| H358 | Non-Small Cell Lung Cancer | 100 mg/kg, QD | Pronounced tumor regression | [8] |

| MIA PaCa-2 | Pancreatic Cancer | 100 mg/kg, QD | Tumor regression in 17 of 26 models | [8] |

| LU99-Luc (intracranial) | Non-Small Cell Lung Cancer | 100 mg/kg, BID | Tumor regression and extended survival | [1][4] |

| H23-Luc (intracranial) | Non-Small Cell Lung Cancer | 100 mg/kg, BID | Inhibition of brain tumor growth | [1] |

| LU65-Luc (intracranial) | Non-Small Cell Lung Cancer | 100 mg/kg, BID | Significant inhibition of brain tumor growth | [1] |

| CT26 KrasG12C (syngeneic) | Colorectal Cancer | 100 mg/kg, QD | Decreased myeloid-derived suppressor cells, increased M1 macrophages and T cells | [9] |

Pharmacokinetics

Preclinical pharmacokinetic studies in mice and rats have shown that adagrasib is orally bioavailable with a long half-life.[1][4][5] The ability of adagrasib to penetrate the central nervous system is a key characteristic, with concentrations in the cerebrospinal fluid (CSF) and brain tissue reaching levels above the target cellular IC50.[1][4]

| Species | Dose | Route | Cmax | Tmax | Half-life | Brain/Plasma Ratio | CSF/Plasma Ratio | Reference |

| Mouse | 100 mg/kg | Oral | - | - | ~24 hours | - | - | [1] |

| Mouse (intracranial xenograft) | 100 mg/kg, BID for 3 days | Oral | Plasma: ~8.6 µM (at 8h post 200mg/kg single dose) | - | - | Accumulation in brain and tumors | Accumulation in CSF | [1][2] |

| Rat | 30 mg/kg | Oral | 677.45 ± 58.72 ng/mL | ~1 hour | 3.50 ± 0.21 hours | - | - | [4] |

| Rat | 5 mg/kg | IV | - | - | 2.08 ± 0.54 hours | - | - | [4] |

Experimental Protocols: In Vivo Studies

-

Animal Models: Use immunodeficient mice (e.g., nude or NSG mice) for xenograft studies.

-

Tumor Cell Implantation: Subcutaneously inject KRAS G12C-mutant cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of the mice. For brain metastasis models, perform intracranial injection of luciferase-expressing cells.

-

Tumor Growth Monitoring: Measure tumor volumes with calipers 2-3 times per week. For intracranial models, monitor tumor growth using bioluminescence imaging (BLI).

-

Treatment: When tumors reach a specified size (e.g., 100-200 mm³), randomize mice into treatment groups and begin oral administration of MRTX849 or vehicle control.

-

Efficacy Evaluation: Monitor tumor volume and body weight throughout the study. At the end of the study, excise tumors for pharmacodynamic analysis.

-

Dosing: Administer a single oral dose of MRTX849 to mice or rats.

-

Sample Collection: Collect blood, brain, and CSF samples at various time points post-dosing.

-

Sample Processing: Process blood to obtain plasma. Homogenize brain tissue.

-

LC-MS/MS Analysis: Quantify the concentration of MRTX849 in the collected samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.

-

Tissue Preparation: Fix excised tumor tissues in formalin and embed in paraffin.

-

Sectioning: Cut thin sections of the paraffin-embedded tissues and mount them on slides.

-

Antigen Retrieval: Perform heat-induced epitope retrieval to unmask the antigens.

-

Immunostaining: Incubate the sections with primary antibodies against pharmacodynamic markers (e.g., p-ERK, Ki-67, cleaved caspase-3). Follow with incubation with a labeled secondary antibody.

-

Visualization and Analysis: Use a detection system to visualize the staining and quantify the expression of the markers using image analysis software.

Conclusion

The preclinical data for MRTX849 (adagrasib) demonstrate its potent and selective inhibition of KRAS G12C, leading to significant antitumor activity in a wide range of in vitro and in vivo models, including those of intracranial tumors. The favorable pharmacokinetic profile, including CNS penetration, further supports its clinical development. The experimental protocols outlined in this guide provide a framework for the continued investigation of MRTX849 and other KRAS G12C inhibitors, aiding in the design of future preclinical studies and the interpretation of their results.

References

- 1. benchchem.com [benchchem.com]

- 2. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. dovepress.com [dovepress.com]

- 5. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. First-in-Human Phase I/IB Dose-Finding Study of Adagrasib (MRTX849) in Patients With Advanced KRASG12C Solid Tumors (KRYSTAL-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]

- 8. Pharmacokinetics of the KRASG12C inhibitor adagrasib is limited by CYP3A and ABCB1, and influenced by binding to mouse plasma carboxylesterase 1c - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics, Bioavailability, and Tissue Distribution of the Kirsten Rat Sarcoma Inhibitor Adagrasib in Rats Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

MRTX849 (Adagrasib): A Technical Guide to a Covalent KRAS G12C Inhibitor and Its Role in Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the KRAS G12C mutation—a glycine-to-cysteine substitution at codon 12—being particularly prevalent in non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and other solid tumors.[1][2] For decades, KRAS was considered "undruggable" due to its picomolar affinity for GTP/GDP and the absence of a distinct binding pocket.[3] The development of MRTX849 (adagrasib) represents a significant breakthrough in targeted cancer therapy. Adagrasib is a potent, highly selective, and orally bioavailable small molecule that covalently targets the mutant cysteine in KRAS G12C.[3] This guide provides an in-depth technical overview of MRTX849's mechanism of action, its impact on cellular signaling, preclinical and clinical efficacy, and the molecular basis of therapeutic resistance.

Mechanism of Action

MRTX849 functions as a selective, covalent inhibitor of the KRAS G12C mutant protein. The G12C mutation introduces a reactive cysteine residue that is not present in the wild-type protein. Adagrasib was designed to irreversibly bind to this specific cysteine residue located in the Switch-II pocket of the KRAS protein.[2]

This covalent modification locks the KRAS G12C protein in an inactive, guanosine diphosphate (GDP)-bound state.[4] Under normal conditions, KRAS cycles between an active GTP-bound state and an inactive GDP-bound state to regulate downstream signaling.[2] The G12C mutation impairs GTP hydrolysis, leading to a constitutively active protein that perpetually drives oncogenic signaling.[4] By trapping KRAS G12C in its inactive conformation, adagrasib effectively blocks its ability to engage with downstream effector proteins, thereby inhibiting the aberrant signaling cascades that promote tumor cell proliferation and survival.[2][4]

Impact on Signaling Pathways

The primary consequence of MRTX849-mediated KRAS G12C inhibition is the suppression of the mitogen-activated protein kinase (MAPK) pathway, a critical signaling cascade for cell growth and survival.[4] Inhibition of KRAS G12C prevents the activation of downstream effectors RAF, MEK, and ultimately, the Extracellular signal-Regulated Kinase (ERK).[2] Preclinical studies have demonstrated that adagrasib treatment leads to a significant and sustained reduction in the phosphorylation of ERK (p-ERK).[5]

Beyond the MAPK pathway, adagrasib has been shown to modulate other oncogenic signaling networks. Gene expression analyses from patient samples revealed that adagrasib treatment significantly downregulates gene signatures associated with MYC, mTOR, and cell cycle progression.[6]

Preclinical and Clinical Efficacy

Preclinical Data

In vitro studies across a panel of KRAS G12C-mutant cancer cell lines demonstrated potent activity for MRTX849. In vivo, adagrasib treatment resulted in significant tumor regression in the majority of cell line-derived and patient-derived xenograft models.[3][5]

| Preclinical Assay Type | Metric | Value Range | Reference |

| Cell Viability (2D) | IC50 | 10 - 973 nM | [3] |

| Cell Viability (3D) | IC50 | 0.2 - 1042 nM | [3][5] |

| In Vivo Efficacy | Tumor Regression | 65% of Xenograft Models | [3][5] |

| CNS Penetration | Brain-to-Plasma Ratio | Approx. 0.45-0.47 | [7][8] |

Clinical Data (KRYSTAL-1 Trial)

The KRYSTAL-1 trial, a multi-cohort Phase 1/2 study, evaluated adagrasib in patients with advanced solid tumors harboring the KRAS G12C mutation. The trial demonstrated significant and durable clinical activity, particularly in heavily pretreated NSCLC patients.[9][10]

| Tumor Type | Metric | Value | Reference |

| NSCLC | Objective Response Rate (ORR) | 43.0% | [9][10][11] |

| Disease Control Rate (DCR) | 80.0% | [11] | |

| Median Duration of Response (DoR) | 12.4 months | [9][10] | |

| Median Progression-Free Survival (PFS) | 6.9 months | [9][10] | |

| Median Overall Survival (OS) | 14.1 months | [9][10] | |

| Colorectal Cancer (CRC) | Monotherapy ORR | 17% - 22% | [1][12] |

| Other Solid Tumors | ORR (Pancreatic, Biliary Tract, etc.) | 35.1% | [13] |

| NSCLC with CNS Metastases | Intracranial ORR | 33.3% | [11][14] |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of KRAS G12C inhibitors. Below are representative protocols for key experiments.

Cell Viability Assay (2D/3D)

This assay determines the concentration of MRTX849 required to inhibit cell growth (IC50).

-

Cell Seeding : Seed KRAS G12C-mutant cells (e.g., NCI-H358, MIA PaCa-2) in 96-well or 384-well plates. For 3D assays, use ultra-low attachment plates to allow spheroid formation.[15]

-

Compound Treatment : After 24 hours, treat cells with a serial dilution of MRTX849 for 72 hours (2D) or up to 12 days (3D).[3][16]

-

Viability Assessment : Add a viability reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.[15]

-

Data Analysis : Measure luminescence using a plate reader. Normalize the data to vehicle-treated controls and plot a dose-response curve to calculate the IC50 value.

Western Blot for Pathway Modulation (p-ERK)

This protocol assesses the inhibition of downstream KRAS signaling.[17]

-

Cell Treatment : Plate cells and allow them to adhere. Treat with various concentrations of MRTX849 for a specified time (e.g., 1-4 hours).[17]

-

Cell Lysis : Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[17]

-

Protein Quantification : Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer : Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer separated proteins to a PVDF membrane.[16]

-

Immunoblotting :

-

Normalization : Strip the membrane and re-probe with an antibody for total ERK to ensure equal protein loading.[19] Quantify band intensity using densitometry.

Active Ras Pulldown Assay

This assay specifically measures the levels of active, GTP-bound Ras.[20][21]

-

Cell Lysis : Lyse treated and control cells in a magnesium-containing lysis buffer to preserve the GTP-bound state of Ras.

-

Affinity Precipitation : Incubate cell lysates with a recombinant protein containing the Ras-Binding Domain (RBD) of an effector protein (like RAF1), which is typically fused to GST and bound to glutathione-agarose beads. The RBD specifically binds to GTP-bound (active) Ras.[21][22]

-

Washing : Pellet the beads and wash several times to remove non-specifically bound proteins.[23]

-

Elution and Detection : Elute the captured active Ras from the beads using SDS-PAGE sample buffer. Analyze the eluate by Western blotting using a pan-Ras antibody.[20]

Mechanisms of Resistance

Despite the initial efficacy of adagrasib, acquired resistance inevitably develops. Mechanisms are diverse and can be broadly categorized as "on-target" (involving KRAS itself) or "off-target" (bypassing the need for KRAS signaling).[24]

-

On-Target Resistance :

-

Secondary KRAS Mutations : New mutations in the KRAS gene can prevent adagrasib from binding (e.g., R68S, H95D/Q/R, Y96C) or restore GTPase activity (e.g., G12D/R/V, Q61H).[24][25][26]

-

KRAS G12C Amplification : Increased copy number of the KRAS G12C allele can overcome the inhibitory effect of the drug.[24]

-

-

Off-Target Resistance :

-

Bypass Track Activation : Acquired genetic alterations in other oncogenes can reactivate the MAPK pathway downstream of KRAS or activate parallel survival pathways. These include activating mutations in NRAS, BRAF, and MAP2K1 (MEK1), or oncogenic fusions involving ALK, RET, and BRAF.[24][25]

-

Upstream Signal Reactivation : Amplification of receptor tyrosine kinases like MET can drive signaling independent of KRAS.[25]

-

Loss of Tumor Suppressors : Loss-of-function mutations in genes like NF1 and PTEN can also contribute to resistance.[25]

-

-

Histologic Transformation : In some NSCLC patients, the tumor histology can change from adenocarcinoma to squamous cell carcinoma, a lineage that may be less dependent on KRAS signaling.[25]

References

- 1. onclive.com [onclive.com]

- 2. What is the mechanism of Adagrasib? [synapse.patsnap.com]

- 3. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacytimes.com [pharmacytimes.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Collection - Data from Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant NonâSmall Cell Lung Cancer - Clinical Cancer Research - Figshare [aacr.figshare.com]

- 9. WCLC 2023: KRYSTAL-1 trial finds that adagrasib demonstrates durable clinical activity in patients with KRAS-G12C mutations - ecancer [ecancer.org]

- 10. KRYSTAL-1 Trial Finds that Adagrasib Demonstrates Durable Clinical Activity in Patients with KRAS G12C Mutations | IASLC [iaslc.org]

- 11. ajmc.com [ajmc.com]

- 12. KRAS G12C Inhibitor Adagrasib Shows Activity in Colorectal Cancer - The ASCO Post [ascopost.com]

- 13. KRYSTAL-1 Update: Adagrasib Yields Benefit in Variety of KRAS G12C–Mutated Tumors - The ASCO Post [ascopost.com]

- 14. jwatch.org [jwatch.org]

- 15. reactionbiology.com [reactionbiology.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. neweastbio.com [neweastbio.com]

- 21. Active GTPase Pulldown Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. media.cellsignal.com [media.cellsignal.com]

- 24. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]

- 26. Acquired Resistance to KRASG12C Inhibition in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Basis of KRAS G12C Inhibition by MRTX849: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the structural and biochemical interactions between MRTX849 (Adagrasib) and its target, the KRAS G12C oncoprotein. We will explore the mechanism of action, present key quantitative data from structural and biochemical studies, and detail the experimental protocols used to elucidate these findings. This document is intended to serve as a comprehensive resource for professionals in the fields of oncology, structural biology, and medicinal chemistry.

Introduction: Targeting the "Undruggable"

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, particularly in lung, colorectal, and pancreatic cancers.[1] For decades, KRAS was considered an "undruggable" target due to its smooth surface, lack of deep binding pockets, and picomolar affinity for its GTP/GDP ligands.[1][2] The discovery of a novel allosteric pocket under the switch-II region of the KRAS G12C mutant protein represented a landmark breakthrough, enabling the development of targeted covalent inhibitors.[1][3]

MRTX849 (Adagrasib) emerged from a structure-based drug design program as a potent, selective, and irreversible covalent inhibitor of KRAS G12C.[2][4] It specifically targets the mutant cysteine residue at position 12, a mutation present in approximately 14% of non-small cell lung cancer (NSCLC) adenocarcinomas and a smaller fraction of other cancers.[1][5] This guide delves into the precise structural details of how MRTX849 engages its target to exert its anti-tumor effects.

Mechanism of Action

MRTX849 functions by selectively and irreversibly binding to the cysteine residue of the KRAS G12C mutant.[5] This covalent modification occurs within a pocket adjacent to the nucleotide-binding site, known as the switch-II pocket.[1][3] The key to its mechanism is that MRTX849 preferentially binds to KRAS G12C when it is in its inactive, guanosine diphosphate (GDP)-bound state.[2][6] By forming a covalent bond, MRTX849 locks the oncoprotein in this inactive conformation, preventing the exchange of GDP for guanosine triphosphate (GTP).[2][5] This GTP loading is a critical step for KRAS activation and its subsequent interaction with downstream effector proteins.[2] Consequently, the inhibition of GTP binding leads to the shutdown of aberrant signaling through critical oncogenic pathways, most notably the RAS-RAF-MEK-ERK (MAPK) pathway, ultimately suppressing tumor cell proliferation and inducing cell death.[3][5]

Structural Biology of the MRTX849-KRAS G12C Complex

The high-resolution crystal structure of MRTX849 in complex with KRAS G12C (PDB ID: 6UT0) provides a definitive view of the binding interaction.[1] The structure was solved at a resolution of 1.94 Å, revealing the precise atomic contacts that underpin its potency and selectivity.[1][7]

MRTX849 occupies the allosteric switch-II pocket, where its acrylamide warhead forms a covalent bond with the sulfur atom of the Cys12 residue.[1][8] This irreversible bond anchors the inhibitor in place. The rest of the molecule is oriented to make several key non-covalent interactions with the protein, including hydrogen bonds between the amine nitrogen of Lys16 and the acrylamide carbonyl of MRTX849.[8] These interactions collectively stabilize the complex and lock KRAS in its inactive GDP-bound state, preventing the conformational changes required for effector protein binding.[2] Cryo-electron microscopy (cryo-EM) has also been used to determine the structure of the complex, achieving a resolution of 3.7 Å and confirming the binding mode seen in crystallography.[3]

Quantitative Data Summary

The interaction between MRTX849 and KRAS G12C has been extensively characterized using a variety of biochemical and biophysical assays. The key quantitative findings are summarized below.

Table 1: Binding Affinity and Kinetic Parameters

| Parameter | Value | Method | Cell Line / System | Reference |

| kinact/KI | 35 mM-1s-1 | LC-MS | Purified Protein | [1] |

| KI | 3.7 ± 0.5 µM | LC-MS | Purified Protein | [1] |

| kinact | 0.13 ± 0.01 s-1 | LC-MS | Purified Protein | [1] |

| KD | 9.59 nM | Biochemical Assay | Purified Protein | [9] |

Table 2: Cellular Activity and Potency

| Parameter | Value | Cell Line | Assay Type | Reference |

| IC50 | 5 nM | MIA PaCa-2 | Cell Viability | [3] |

| IC50 | 14 nM | NCI-H358 | Cell Viability | [3] |

| Cellular IC50 (Probe 24) | 140 ± 34 nM | NCI-H358 | Chemical Proteomics | [1] |

| Minimal Concentration for KRAS Modification | 2 nM | MIA PaCa-2 / H358 | Immunoblot | [2][6] |

| Near Maximal KRAS Modification | 15.6 nM | MIA PaCa-2 | Immunoblot | [2] |

Table 3: Structural Determination Data

| Method | PDB ID | Resolution | Key Findings | Reference |

| X-Ray Crystallography | 6UT0 | 1.94 Å | Covalent bond to Cys12, binding in Switch-II pocket | [1][7] |

| Cryo-Electron Microscopy | N/A | 3.7 Å | Confirmed binding mode and interaction with GDP | [3][10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of the key experimental protocols used in the structural and functional characterization of MRTX849.

Protocol 1: X-Ray Crystallography

The determination of the co-crystal structure of MRTX849 bound to KRAS G12C is a multi-step process.

-

Protein Expression and Purification: The human KRAS gene (residues 1-169) with the G12C mutation is cloned into an expression vector. The protein is expressed in E. coli and purified using affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography to ensure high purity and homogeneity.

-

Complex Formation: The purified KRAS G12C protein is loaded with GDP and then incubated with a molar excess of MRTX849 to ensure complete covalent modification.

-

Crystallization: The MRTX849-KRAS G12C complex is concentrated and subjected to high-throughput crystallization screening using vapor diffusion methods (sitting or hanging drop). Various conditions of pH, precipitant, and temperature are tested to find optimal conditions for crystal growth.

-

Data Collection: Single crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.[11]

-

Structure Solution and Refinement: The diffraction data are processed, and the structure is solved using molecular replacement with a previously known KRAS structure as a search model. The model is then refined against the experimental data to yield the final high-resolution structure of the complex.[1]

Protocol 2: LC-MS Based Kinetic Analysis (kinact/KI)

This assay measures the rate of covalent bond formation between MRTX849 and the KRAS G12C protein.

-

Reaction Setup: Purified, GDP-loaded KRAS G12C protein is incubated with varying concentrations of MRTX849 in a reaction buffer.

-

Time-Course Quenching: Aliquots are taken from the reaction at multiple time points and the reaction is quenched, typically with a strong acid (e.g., formic acid).

-

Protein Digestion: The protein in the quenched samples is digested into smaller peptides using an enzyme like pepsin.

-

LC-MS Analysis: The resulting peptide mixture is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS). The instrument is configured to specifically measure the abundance of the unmodified Cys12-containing peptide and the MRTX849-modified Cys12-containing peptide.[1]

-

Data Analysis: The observed rate of modification (kobs) is determined for each concentration of MRTX849. These rates are then plotted against the inhibitor concentration, and the data are fitted to the Michaelis-Menten equation for irreversible inhibitors to determine the kinetic parameters KI (reversible affinity) and kinact (maximum rate of inactivation).[1]